mTOR/HDAC-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mTOR/HDAC-IN-1 is a compound that acts as a dual inhibitor of the mechanistic target of rapamycin (mTOR) and histone deacetylase (HDAC). It has shown potential in cancer research due to its ability to inhibit both mTOR and HDAC pathways, which are crucial in cell growth, proliferation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mTOR/HDAC-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
mTOR/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
mTOR/HDAC-IN-1 has a wide range of scientific research applications, including:
作用机制
mTOR/HDAC-IN-1 exerts its effects by inhibiting both mTOR and HDAC pathways. The mTOR pathway is involved in cell growth, proliferation, and survival, while the HDAC pathway regulates gene expression through histone modification. By inhibiting these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells .
相似化合物的比较
Similar Compounds
INK128: An mTOR inhibitor that has shown synergistic effects when combined with HDAC inhibitors.
Vorinostat: An HDAC inhibitor used in combination with mTOR inhibitors for cancer treatment.
Uniqueness
mTOR/HDAC-IN-1 is unique due to its dual inhibition of both mTOR and HDAC pathways, making it a potent compound for cancer research and therapy. Its ability to target multiple pathways simultaneously provides a comprehensive approach to inhibiting cancer cell growth and survival .
属性
分子式 |
C23H23N11O3 |
---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29) |
InChI 键 |
VPTVCYOEECUFBP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。